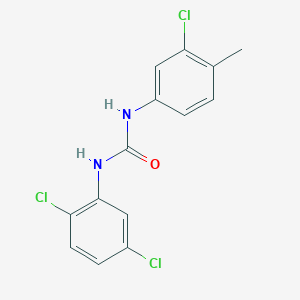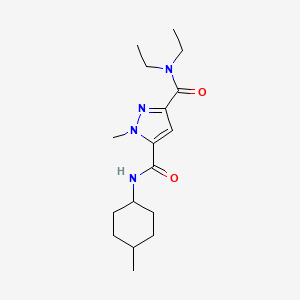
N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide
説明
N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide, also known as ABMN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ABMN belongs to the family of tetrazole-containing compounds, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may contribute to the anti-proliferative effects of N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide in cancer cells.
N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This inhibition may contribute to the anti-inflammatory effects of N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide in animal models of inflammation.
Finally, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms. This activation may contribute to the neuroprotective effects of N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to exhibit a range of biochemical and physiological effects in various systems. In cancer cells, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In animal models of inflammation, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In animal models of neurodegenerative diseases, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to reduce the production of reactive oxygen species and activate the Nrf2 pathway.
実験室実験の利点と制限
One advantage of N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide is that it exhibits a range of biological activities, making it a promising candidate for therapeutic applications in various fields. Another advantage is that it is relatively easy to synthesize and purify, with a yield of around 45%. However, one limitation of N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide.
将来の方向性
There are several future directions for research on N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide. One direction is to further investigate its mechanism of action, particularly in cancer cells and animal models of inflammation and neurodegenerative diseases. Another direction is to investigate its potential applications in combination therapy with other drugs or treatments. Finally, more research is needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide in various therapeutic applications.
科学的研究の応用
N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
In inflammation research, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to exhibit anti-inflammatory effects in animal models of inflammation. N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide was found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. This suggests that N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In neurological research, N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide was found to reduce the production of reactive oxygen species, which are molecules that contribute to the development of neurodegenerative diseases. This suggests that N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide may have potential applications in the treatment of these diseases.
特性
IUPAC Name |
4-bromo-3-methoxy-N-(2-prop-2-enyltetrazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-3-8-22-20-16(19-21-22)18-15(23)12-9-10-6-4-5-7-11(10)13(17)14(12)24-2/h3-7,9H,1,8H2,2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFCDFLMAYORFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=NN(N=N3)CC=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-allyl-2H-tetrazol-5-yl)-4-bromo-3-methoxy-2-naphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4542151.png)
![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4542159.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4542172.png)
![2-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4542186.png)
![4-(2,3-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4542189.png)

![3-{[4-(dimethylamino)benzylidene]amino}-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4542193.png)
![ethyl 4-[4-(4-morpholinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4542207.png)
![3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4542213.png)

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542238.png)
![(2,3-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B4542243.png)
